

chemical structure of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name:	5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
Cat. No.:	B1532880

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An In-Depth Technical Guide to **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** (CAS: 1010422-51-1)

Section 1: Executive Summary

This guide provides a comprehensive technical overview of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine**, a fluorinated pyridine derivative of significant interest to the pharmaceutical and chemical synthesis sectors. The document details its core chemical structure, physicochemical properties, spectroscopic signature, and strategic importance as a versatile building block. Emphasis is placed on its reactivity, particularly the utility of the bromine atom as a synthetic handle for advanced molecular construction via cross-coupling reactions. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective application.

Section 2: Molecular Overview and Physicochemical Properties

5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: the electron-deficient pyridine ring, an electron-withdrawing trifluoromethyl group at the 2-position, and a bromine atom at the 5-position, which serves as a primary site for chemical modification.

Chemical Structure

The structural arrangement of the substituents on the pyridine core creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

Caption: Chemical structure of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine**.

Physicochemical and Safety Data

The compound is typically a liquid under standard conditions and requires careful handling due to its potential hazards.

Property	Value	Source
CAS Number	1010422-51-1	[1] [2]
Molecular Formula	C ₇ H ₅ BrF ₃ N	[2]
Molecular Weight	240.02 g/mol	[2]
Physical Form	Liquid	
Boiling Point	203°C at 760 mmHg	
Flash Point	76°C	
InChI Key	MIJYRALTRQVVAF-UHFFFAOYSA-N	

Safety Information	Details	Source
Signal Word	Warning	
Pictograms	GHS07 (Harmful)	
Hazard Statements	H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)	
Precautionary Statements	P261, P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	

Section 3: The Trifluoromethylpyridine Scaffold: A Cornerstone in Medicinal Chemistry

The strategic value of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** in drug discovery stems from the synergistic contributions of its constituent parts.

- Trifluoromethyl Group (-CF₃): The incorporation of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity.^[3] Its high electronegativity and lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.^[3]
- Pyridine Core: The pyridine ring is a privileged scaffold, frequently found in biologically active compounds and approved pharmaceuticals.^[3] It can engage in hydrogen bonding and other non-covalent interactions with biological targets.

- **Bromo Substituent (-Br):** The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile construction of complex molecular architectures.[3][4][5]

This combination makes the molecule an ideal starting point for library synthesis and lead optimization campaigns, particularly in the development of kinase inhibitors and other targeted therapies.[6][7]

Section 4: Spectroscopic Characterization

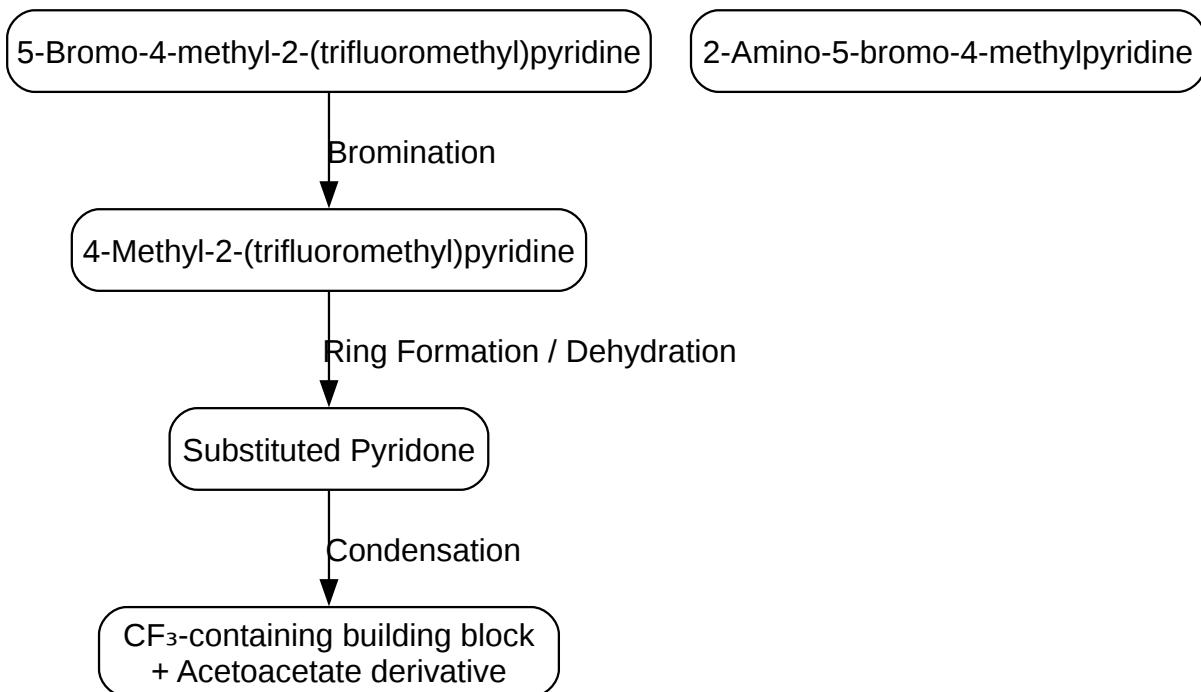
A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine**. While specific spectra for this exact isomer are proprietary, a competent chemist can predict the key features based on its structure and data from analogous compounds.[8]

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Two singlets in the aromatic region (approx. 7.5-8.8 ppm) corresponding to the two protons on the pyridine ring.- A singlet in the aliphatic region (approx. 2.2-2.6 ppm) for the methyl group protons. The exact shifts will be influenced by the electronic effects of the bromo and trifluoromethyl groups.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the five distinct pyridine ring carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.- A resonance for the methyl carbon.
¹⁹ F NMR	<ul style="list-style-type: none">- A sharp singlet around -60 to -70 ppm, characteristic of a pyridine-2-yl-CF₃ group.^[9]This is a definitive test for the presence and electronic environment of the trifluoromethyl group.
Mass Spec (MS)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Section 5: Synthetic Strategies and Methodologies

The synthesis of substituted trifluoromethylpyridines can be approached in several ways, typically involving either the construction of the pyridine ring with the trifluoromethyl group already present or the introduction of the -CF₃ group onto a pre-existing pyridine scaffold.^[10] A plausible retrosynthetic approach for **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** is outlined below.

Retrosynthetic Analysis Workflow



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Caption: Retrosynthetic analysis for **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine**.

Proposed Synthetic Protocol: Bromination

This protocol details the final, critical step: the regioselective bromination of a precursor. The choice of brominating agent and reaction conditions is paramount to achieving the desired 5-bromo isomer.

Reaction: 4-Methyl-2-(trifluoromethyl)pyridine → **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine**

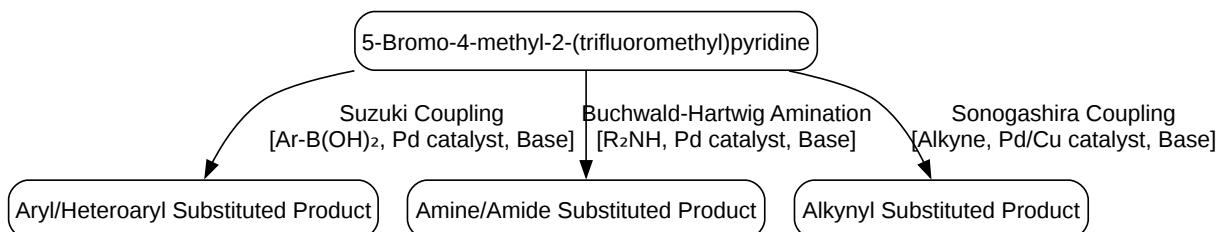
Rationale: Direct bromination of the pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents and the reaction conditions must be carefully controlled. Using a strong acid medium can protonate the pyridine nitrogen, further deactivating the ring, but also influencing the position of substitution.

Step-by-Step Methodology:

- Preparation: To a stirred solution of 2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq) in trifluoroacetic acid (TFA), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.3 eq) portion-wise at room temperature under an inert argon atmosphere.[11]
- Reaction: Stir the resulting mixture at room temperature for 18-24 hours.[11] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Work-up: Upon completion, carefully remove the TFA by distillation under reduced pressure. [11]
- Extraction: Suspend the residue in a suitable organic solvent like tert-butyl methyl ether and filter to remove any solid byproducts.[11]
- Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Final Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil.[11]

Section 6: Chemical Reactivity and Derivatization Potential

The primary utility of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** in synthetic chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the efficient formation of C-C, C-N, and C-O bonds, providing access to a vast chemical space.



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Caption: Key derivatization pathways via palladium-catalyzed cross-coupling.

Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating method for C-C bond formation, a cornerstone reaction in modern drug discovery.^[6]

Reaction: **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** + Arylboronic acid → 5-Aryl-4-methyl-2-(trifluoromethyl)pyridine

Rationale: The Suzuki reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.^[6] A palladium catalyst, typically with a phosphine ligand, and a base are required to facilitate the catalytic cycle.

Step-by-Step Methodology:

- Reagent Setup: To a reaction vessel, add **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like potassium carbonate (2.0 eq).^[4]
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
- Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
- Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Cooling & Quenching: Cool the reaction to room temperature and quench with water.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the resulting crude product via flash column chromatography on silica gel to obtain the desired biaryl product.

Section 7: Applications in Drug Discovery and Materials Science

The primary application of **5-Bromo-4-methyl-2-(trifluoromethyl)pyridine** is as a crucial intermediate in the synthesis of novel therapeutic agents.^[5] Its scaffold is prevalent in molecules designed as:

- Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine cores to target the ATP-binding site of kinases involved in cancer and inflammatory diseases.^[7]
- Agrochemicals: The trifluoromethylpyridine motif is also found in modern herbicides and pesticides, where the -CF₃ group contributes to potency and stability.^[10]
- Materials Science: The unique electronic properties imparted by the fluorinated pyridine ring make such compounds interesting for research into novel organic electronic devices and functional materials.^[5]

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